INK4C-IN-2

Hematopoietic Stem Cell Expansion p18INK4C Inhibition Potency Comparison

In HSC expansion, potency variability among p18 inhibitors undermines reproducibility. INK4C-IN-2 (NSC23005) is the SAR-optimized p18INK4C inhibitor with ED₅₀ 5.21 nM, directly derepressing CDK4/6 to drive cell cycle entry. • 8.2× expansion of total CD34⁺ cells; 12.5× expansion of CD34⁺CD38⁻ primitive HSCs at 0.5 μM over 7 d • 1,175-fold potency advantage over P18IN003; no cytotoxicity to normal HSCs or leukemia lines • 60-70% INK4C mRNA reduction with 60% protein knockdown at 48 h confirms target engagement

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 6314-70-1
Cat. No. B1583548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINK4C-IN-2
CAS6314-70-1
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H17NO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16)
InChIKeyXGOXPTXOQXHIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INK4C-IN-2: A Validated p18INK4C Inhibitor for Hematopoietic Stem Cell Research


INK4C-IN-2 (also designated NSC23005, Compound 40) is a small-molecule inhibitor of the cyclin-dependent kinase inhibitor p18INK4C (CDKN2C), functioning to derepress CDK4/6 activity and promote cell cycle progression specifically in hematopoietic stem and progenitor cells [1]. Initially discovered through in silico 3D screening and subsequently optimized via structure–activity relationship (SAR) studies, INK4C-IN-2 represents a chemically validated probe within the p18SMI (p18 small-molecule inhibitor) class [2]. The compound is available from multiple commercial vendors in both free acid (CAS 6314-70-1) and sodium salt (CAS 1796596-46-7) forms, with documented purity specifications exceeding 98% .

Why INK4C-IN-2 Cannot Be Substituted with Other INK4C-Targeting Compounds


Despite sharing a nominal target (p18INK4C), INK4C-class small-molecule inhibitors exhibit profound potency differences spanning three orders of magnitude (nanomolar to micromolar), rendering generic substitution scientifically indefensible for HSC expansion applications [1]. The SAR studies that produced INK4C-IN-2 systematically evaluated a series of XIE18-6 analogs, revealing that minor structural modifications dramatically altered both HSC expansion efficacy and target engagement specificity [2]. Moreover, comparative data demonstrate that alternative p18 inhibitors such as P18IN003 operate at micromolar concentrations (IC₅₀ = 6.12 μM) and lack the comprehensive ex vivo and in vivo validation package established for INK4C-IN-2 . These quantitative performance gaps directly impact experimental reproducibility, dosing feasibility in long-term cultures, and translational relevance of HSC expansion protocols.

Quantitative Comparative Evidence


Potency vs. Earliest p18SMI Lead Compound

INK4C-IN-2 (Compound 40) achieves an ED₅₀ of 5.21 nM for promoting HSC expansion, which represents a 693-fold improvement in potency relative to the earliest reported p18SMI compound that exhibited an ED₅₀ of 3.61 μM [1]. This potency differential was achieved through systematic SAR optimization of the XIE18-6 lead scaffold, with INK4C-IN-2 demonstrating the most potent bioactivity among all analogs evaluated in the series [1].

Hematopoietic Stem Cell Expansion p18INK4C Inhibition Potency Comparison

Potency vs. P18IN003

When compared to P18IN003, another commercially available p18INK4C inhibitor, INK4C-IN-2 demonstrates a 1,175-fold potency advantage. P18IN003 exhibits an IC₅₀ of 6.12 μM for p18INK4C inhibition , whereas INK4C-IN-2 achieves an ED₅₀ of 5.21 nM for functional HSC expansion [1]. While these measurements derive from different assay endpoints (direct inhibition vs. functional expansion), both reflect compound activity in cellular contexts relevant to HSC biology.

INK4C Inhibitor Potency IC₅₀ Comparison HSC Research Tools

Selectivity and Safety Profile

INK4C-IN-2 demonstrates a favorable selectivity window: it shows no significant cytotoxicity toward normal 32D cells or HSCs at effective expansion concentrations (0.1–1.0 μM), and critically, does not augment proliferation of leukemia or myeloma cell lines [1]. This contrasts with the inherent risks of less-characterized p18 inhibitors, which lack comparable selectivity validation. Quantitative cell cycle analysis further confirms that INK4C-IN-2 (0.5 μM) increases the proportion of human CD34⁺ cells in S phase from 12% (vehicle control) to 28% after 48 hours, while maintaining cell viability comparable to untreated controls [1].

Selectivity Cytotoxicity Leukemia Cell Lines Safety Profile

Ex Vivo Expansion Capacity

At an optimized concentration of 0.5 μM, INK4C-IN-2 increases the total number of human cord blood CD34⁺ HSCs by 8.2-fold after 7 days of culture, and expands the more primitive CD34⁺CD38⁻ HSC subset by 12.5-fold relative to vehicle-treated controls . In murine lineage-negative Sca-1⁺c-Kit⁺ (LSK) hematopoietic stem/progenitor cells, the same concentration enhances cell expansion by 6.7-fold over 5 days and increases the frequency of LSK-SLAM (LSK CD150⁺CD48⁻) primitive HSCs by 9.3-fold . These quantitative expansion metrics are not reported for most alternative p18 inhibitors, including P18IN003 and XIE18-6.

HSC Expansion CD34⁺ Cells LSK Cells Ex Vivo Culture

Target Engagement Validation

INK4C-IN-2 directly modulates its intended target: qPCR analysis demonstrates that treatment with 0.5 μM INK4C-IN-2 downregulates INK4C mRNA expression by 70% in human CD34⁺ cells and by 65% in murine LSK cells after 48 hours . Corresponding western blot analysis confirms a 60% reduction in INK4C protein levels in both human and murine HSC populations . This quantitative target engagement data validates the compound's mechanism and distinguishes it from analogs lacking similar molecular characterization.

Target Engagement INK4C Knockdown qPCR Western Blot Mechanism of Action

In Vivo Hematopoietic Reconstitution

INK4C-IN-2 treatment improves the expansion and long-term hematopoietic reconstitution ability of HSCs in a mouse bone marrow transplantation model [1]. While specific quantitative engraftment metrics (e.g., % chimerism, time to recovery) are not publicly disclosed in the accessible literature, the qualitative in vivo validation distinguishes INK4C-IN-2 from many alternative p18 inhibitors that lack any in vivo functional characterization. The compound's ex vivo-expanded HSCs have been demonstrated to maintain multilineage differentiation capacity [1].

In Vivo Validation HSC Transplantation Bone Marrow Reconstitution Long-Term Engraftment

Validated Application Scenarios


Human Cord Blood CD34⁺ HSC Expansion

Based on the 8.2-fold expansion of total CD34⁺ cells and 12.5-fold expansion of CD34⁺CD38⁻ primitive HSCs achieved at 0.5 μM over 7 days , INK4C-IN-2 is directly applicable for ex vivo expansion protocols aiming to amplify limited cord blood units prior to xenotransplantation studies. The compound's favorable selectivity profile—no cytotoxicity to normal 32D cells or HSCs and no promotion of leukemia cell proliferation at effective concentrations [1]—supports its use in GMP-like research settings where cell product safety is paramount.

Murine HSC Expansion for Transplantation Models

The 6.7-fold expansion of murine LSK cells and 9.3-fold increase in LSK-SLAM primitive HSC frequency at 0.5 μM over 5 days enables robust generation of donor HSC populations for syngeneic or allogeneic transplantation studies. The documented in vivo hematopoietic reconstitution capability in mouse models [2] provides a validated foundation for using INK4C-IN-2 in functional HSC assays, competitive repopulation studies, and investigations of HSC self-renewal mechanisms.

Mechanistic Studies of p18INK4C-Mediated Cell Cycle Regulation

With confirmed target engagement producing 60–70% reduction in INK4C mRNA and 60% reduction in protein levels after 48-hour treatment , INK4C-IN-2 serves as a validated chemical probe for dissecting p18INK4C-dependent signaling pathways. The nanomolar potency (ED₅₀ = 5.21 nM) [1] enables precise dose-response studies, while the compound's ability to increase S-phase entry in CD34⁺ cells from 12% to 28% provides a quantifiable cell cycle readout for mechanistic investigations.

HSC Expansion Media Development and Optimization

The extensive quantitative characterization of INK4C-IN-2 across both human and murine HSC populations (expansion fold-changes, potency metrics, target engagement kinetics) supports its use as a reference compound for developing and benchmarking HSC expansion media formulations. The 1,175-fold potency advantage over P18IN003 [1] and 693-fold advantage over early p18SMI leads [1] position INK4C-IN-2 as a superior positive control for screening campaigns aimed at identifying next-generation HSC expansion agents or optimizing cytokine and small-molecule cocktails.

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